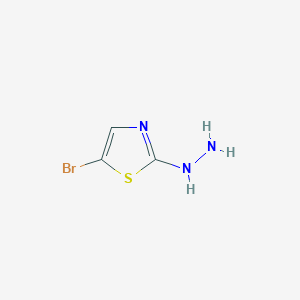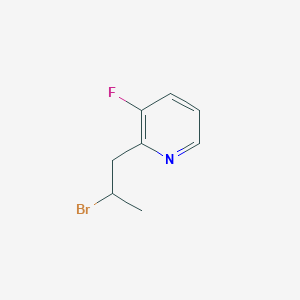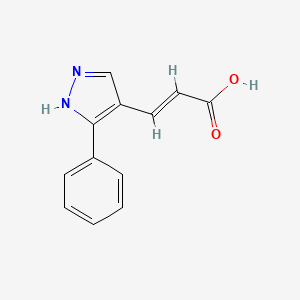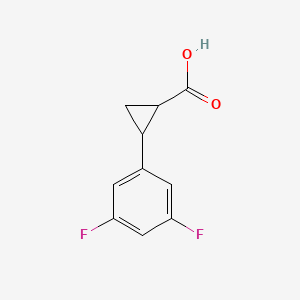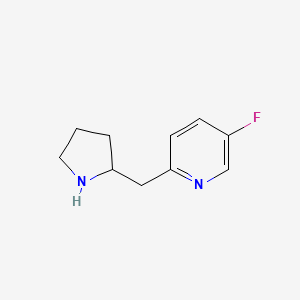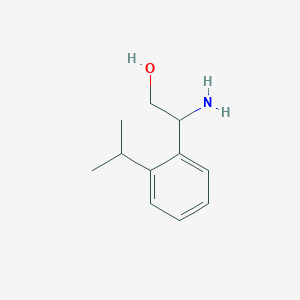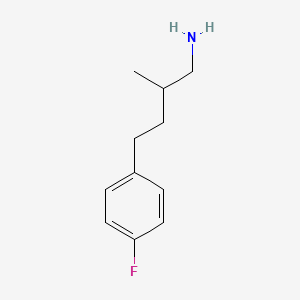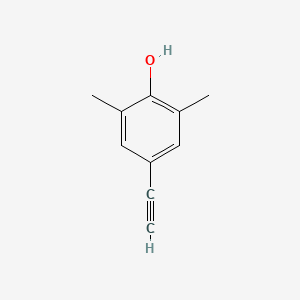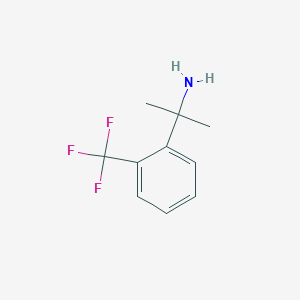![molecular formula C15H23BN2O4S B13609783 1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)
1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is a complex organic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a dioxaborolane moiety and a benzothiadiazine core. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities.
Vorbereitungsmethoden
The synthesis of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves several steps. One common synthetic route includes the coupling of a brominated precursor with a dioxaborolane derivative under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like 1,2-dimethoxyethane. The reaction mixture is purged with an inert gas such as argon to prevent oxidation .
Analyse Chemischer Reaktionen
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of specific enzymes or receptors involved in various diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione involves its interaction with specific molecular targets. The dioxaborolane moiety is known to form reversible covalent bonds with hydroxyl and amino groups in proteins, which can inhibit enzyme activity or alter protein function .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other benzothiadiazine derivatives and dioxaborolane-containing molecules. Compared to these, 1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2lambda6,1,3-benzothiadiazine-2,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C15H23BN2O4S |
|---|---|
Molekulargewicht |
338.2 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-2λ6,1,3-benzothiadiazine 2,2-dioxide |
InChI |
InChI=1S/C15H23BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-7-8-13-11(9-12)10-17(5)23(19,20)18(13)6/h7-9H,10H2,1-6H3 |
InChI-Schlüssel |
RVVCNAIUSACTKZ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(S(=O)(=O)N(C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


